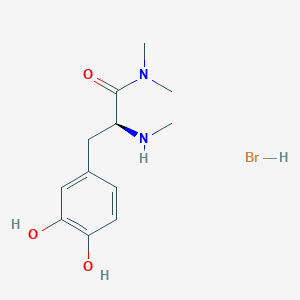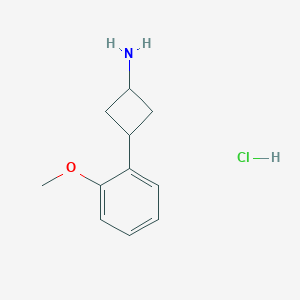
Chlorhydrate de 2-phénéthyl-pipéridine
Vue d'ensemble
Description
2-Phenethyl-piperidine hydrochloride is a chemical compound with the molecular formula C13H19N•HCl and a molecular weight of 225.76 . It is used for research purposes .
Synthesis Analysis
Piperidine derivatives, including 2-Phenethyl-piperidine hydrochloride, are synthesized through various intra- and intermolecular reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of 2-Phenethyl-piperidine hydrochloride consists of a six-membered piperidine ring attached to a phenethyl group . The 1H chemical shifts of the protons in the piperidine ring are estimated to be in the range of 1.1 – 3.0 ppm .Chemical Reactions Analysis
Piperidine synthesis involves various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific methods of piperidine synthesis have been reviewed in several papers .Physical And Chemical Properties Analysis
2-Phenethyl-piperidine hydrochloride has a molecular weight of 225.76 . More specific physical and chemical properties such as melting point, solubility, and stability are not available in the search results.Mécanisme D'action
Target of Action
The primary target of 2-Phenethyl-piperidine hydrochloride is the kappa-opiate receptor . The kappa-opiate receptor is a type of opioid receptor that binds to opiate-like compounds in the brain. This receptor plays a significant role in pain perception, consciousness, motor control, and mood .
Mode of Action
2-Phenethyl-piperidine hydrochloride acts primarily as a kappa-opiate receptor agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 2-Phenethyl-piperidine hydrochloride binds to the kappa-opiate receptor, triggering a response that can lead to analgesic effects .
Biochemical Pathways
The metabolism of 2-Phenethyl-piperidine hydrochloride can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Hydroxylation occurs on the 2 or 3 position of the piperidine ring, at the phenyl ring of the anilino moiety, at the ethyl linker or the phenyl ring of the phenethyl moiety, or along the amide alkyl chain .
Result of Action
The molecular and cellular effects of 2-Phenethyl-piperidine hydrochloride’s action are primarily related to its interaction with the kappa-opiate receptor. As a kappa-opiate receptor agonist, 2-Phenethyl-piperidine hydrochloride can initiate a physiological response that may lead to analgesic effects . .
Avantages Et Limitations Des Expériences En Laboratoire
2-PPH is a useful compound for laboratory experiments due to its high solubility in water and its stability in air and water. Additionally, 2-PPH is relatively inexpensive and easily available, making it an ideal compound for laboratory use. However, 2-PPH is a powerful compound and can produce potentially dangerous effects if not used properly. Therefore, it is important to use caution when handling and using 2-PPH in the laboratory.
Orientations Futures
The use of 2-PPH in laboratory experiments is expected to continue to grow in the future, as researchers continue to explore its potential applications. In particular, future research is likely to focus on the use of 2-PPH in the synthesis of pharmaceuticals and other compounds, as well as in the study of enzyme-catalyzed reactions. Additionally, future research is likely to focus on the effects of 2-PPH on the central nervous system, as well as on the potential therapeutic applications of 2-PPH. Finally, future research is likely to focus on the development of safer and more effective methods of synthesizing and using 2-PPH in laboratory experiments.
Applications De Recherche Scientifique
Synthèse de dérivés de pipéridine
Ce composé est crucial pour la synthèse de divers dérivés de pipéridine, tels que les pipéridines substituées, les spiropipéridines, les pipéridines condensées et les pipéridinones. Ces dérivés sont importants en raison de leur présence dans de nombreuses molécules pharmacologiquement actives, qui sont explorées pour leur potentiel thérapeutique .
Analyse Biochimique
Biochemical Properties
2-Phenethyl-piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with opioid receptors, similar to other piperidine derivatives . These interactions are primarily through binding to the receptor sites, influencing the receptor’s activity. Additionally, 2-Phenethyl-piperidine hydrochloride may interact with enzymes involved in metabolic pathways, affecting their catalytic activities .
Cellular Effects
The effects of 2-Phenethyl-piperidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the central nervous system by altering neurotransmitter release and receptor activity . This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Phenethyl-piperidine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as opioid receptors, leading to their activation or inhibition . This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors . Additionally, 2-Phenethyl-piperidine hydrochloride can inhibit or activate enzymes, further influencing cellular processes and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenethyl-piperidine hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Phenethyl-piperidine hydrochloride remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can vary .
Dosage Effects in Animal Models
The effects of 2-Phenethyl-piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, 2-Phenethyl-piperidine hydrochloride can cause toxic or adverse effects, including neurotoxicity and other systemic issues .
Metabolic Pathways
2-Phenethyl-piperidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites . These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s metabolism may involve reactions such as hydroxylation, dealkylation, and conjugation with glucuronic acid or sulfate .
Transport and Distribution
The transport and distribution of 2-Phenethyl-piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific carrier proteins, affecting its bioavailability and efficacy .
Subcellular Localization
2-Phenethyl-piperidine hydrochloride exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
2-(2-phenylethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13;/h1-3,6-7,13-14H,4-5,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRVIZWTPZPKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185299-32-4 | |
| Record name | 2-(2-phenylethyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1463573.png)

![Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]-](/img/structure/B1463575.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide](/img/structure/B1463576.png)
amine](/img/structure/B1463577.png)
![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1463578.png)
![2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B1463582.png)
![2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1463584.png)
![2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B1463586.png)



